molecular formula C16H20O4 B144452 Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]prop-2-enoate CAS No. 138715-51-2

Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]prop-2-enoate

Cat. No. B144452
M. Wt: 276.33 g/mol
InChI Key: GFRBHAWHFNSOCC-UHFFFAOYSA-N
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Description

“Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]prop-2-enoate” is a chemical compound with the molecular formula C16H20O4 . It is also known as "Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate" . The compound’s molecular weight is 276.332 .


Molecular Structure Analysis

The molecular structure of “Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]prop-2-enoate” can be represented by the SMILES string: COC(=O)C=CC1=CC=C(OC)C(OC2CCCC2)=C1 . This representation provides a text-based way to describe the structure of the compound.

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]prop-2-enoate and related compounds have been utilized in the synthesis of heterocyclic systems, particularly in the preparation of various pyrido- and pyrimidinones, which are important in the development of pharmaceuticals (Selič, Grdadolnik, & Stanovnik, 1997).

Crystallography and Molecular Interactions

  • The compound has been studied for its crystal packing characteristics, specifically exploring non-hydrogen bonding interactions like N⋯π and O⋯π, which are significant in understanding molecular assembly and interactions (Zhang, Wu, & Zhang, 2011).

Antimicrobial and Biological Applications

Non-Linear Optical (NLO) Properties

  • The compound has been investigated for its non-linear optical properties, making it a candidate for use in photonic and optoelectronic applications. This research is crucial for advancing technologies in these fields (Sajan, Binoy, Joe, Jayakumar, & Zaleski, 2005).

Organic Chemistry and Synthesis

Surface Enhanced Raman Spectroscopy (SERS)

  • The compound's surface geometry has been studied through SERS, providing insights into molecular orientation and interactions at surfaces. This research is relevant for surface chemistry and material science (Sajan, Joe, Jayakumar, & Zaleski, 2008).

properties

IUPAC Name

methyl 3-(3-cyclopentyloxy-4-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O4/c1-18-14-9-7-12(8-10-16(17)19-2)11-15(14)20-13-5-3-4-6-13/h7-11,13H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRBHAWHFNSOCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OC)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371654
Record name Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]prop-2-enoate

CAS RN

138715-51-2
Record name Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MF Brackeen, JA Stafford, DJ Cowan… - Journal of medicinal …, 1995 - ACS Publications
The synthesis and biological evaluation of cAMP-specific phosphodiesterase (PDE IV) inhibitors is described. The PDE IV inhibitor 4-(3-butoxy-4-methoxybenzyl) imidazolidin-2-one (…
Number of citations: 64 pubs.acs.org

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